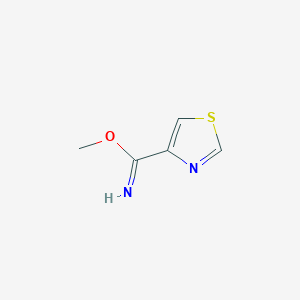

Methyl 1,3-thiazole-4-carboximidate

Description

BenchChem offers high-quality Methyl 1,3-thiazole-4-carboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,3-thiazole-4-carboximidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

methyl 1,3-thiazole-4-carboximidate |

InChI |

InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3 |

InChI Key |

ANZWWGDXKYZKSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CSC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl 1,3-thiazole-4-carboximidate

[1]

Executive Summary

Methyl 1,3-thiazole-4-carboximidate (typically isolated as the hydrochloride salt ) is a high-value electrophilic intermediate in medicinal chemistry. It serves as a "chemical linchpin" for converting the stable thiazole-4-carbonitrile precursor into a diverse array of bioactive heterocycles.

Unlike the thermodynamically stable methyl ester or amide analogs, the carboximidate functionality offers a unique reactivity profile. It is sufficiently electrophilic to react with weak nucleophiles (such as hydrazines and anilines) under mild conditions, yet stable enough to be isolated and stored if moisture is rigorously excluded. This guide details the structural properties, synthesis, and critical reactivity pathways of this compound, specifically designed for researchers optimizing thiazole-based pharmacophores.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound consists of a 1,3-thiazole core substituted at the C4 position with a methyl carboximidate group. The thiazole ring is aromatic, electron-deficient, and acts as a bioisostere for pyridine in drug design.

| Property | Detail |

| IUPAC Name | Methyl 1,3-thiazole-4-carboximidate hydrochloride |

| Common Name | Thiazole-4-imidic acid methyl ester HCl |

| Molecular Formula | C₆H₈N₂OS · HCl |

| Molecular Weight | ~192.66 g/mol (Salt); 156.21 g/mol (Free Base) |

| Core Scaffold | 1,3-Thiazole (C3NS) |

| Functional Group | Carboximidate (Imidic Ester) |

| Electronic Character | High electrophilicity at the imidate carbon due to the electron-withdrawing thiazole ring and protonated imine. |

Structural Significance

The C4-position of the thiazole ring is strategically important. Substituents here project into solvent space in many protein-ligand binding pockets, making this imidate an ideal handle for "growing" molecules during hit-to-lead optimization. The imidate group (

Physicochemical Properties[6][7][8][9][10][11][12]

Note: As a reactive intermediate, specific experimental constants are often dependent on the counter-ion and purity. The values below represent the hydrochloride salt form.

| Parameter | Value / Description |

| Physical State | Off-white to pale yellow crystalline solid (Hygroscopic). |

| Solubility | Soluble in Methanol, Ethanol, DMSO. |

| Stability | Moisture Sensitive. Rapidly hydrolyzes to the methyl ester in the presence of water/acid. |

| Storage | -20°C under Argon/Nitrogen atmosphere. Desiccator required. |

| pKa (Conjugate Acid) | ~5–6 (Estimated for the imidate nitrogen). |

| Reactivity Class | Pinner Salt (Activated Nitrile). |

Synthesis: The Pinner Protocol

The standard and most reliable method for synthesizing Methyl 1,3-thiazole-4-carboximidate is the Pinner Reaction . This involves the acid-catalyzed addition of methanol across the nitrile triple bond of thiazole-4-carbonitrile.

Experimental Workflow

Precursor: Thiazole-4-carbonitrile (CAS: 1452-16-0) Reagents: Anhydrous Methanol, Anhydrous HCl gas (or Acetyl Chloride/MeOH).

Protocol:

-

Dissolution: Dissolve Thiazole-4-carbonitrile (1.0 eq) in anhydrous diethyl ether or dichloromethane. Add anhydrous methanol (1.1–1.5 eq).

-

Acidification: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 2–3 hours). Alternative: Add Acetyl Chloride dropwise to the methanol solution at 0°C to generate anhydrous HCl in situ.

-

Incubation: Seal the reaction vessel and store at 0–4°C for 12–24 hours. The imidate hydrochloride usually precipitates as a solid.

-

Isolation: Filter the precipitate under an inert atmosphere (Nitrogen glovebox or Schlenk line). Wash with cold anhydrous ether to remove excess HCl and unreacted nitrile.

-

Drying: Dry under high vacuum over P₂O₅ or KOH pellets.

Critical Control Point: Moisture is the enemy. If water is present, the reaction diverts to the methyl ester (Methyl 1,3-thiazole-4-carboxylate) or the amide.

Visualization: Pinner Synthesis Pathway

Figure 1: The Pinner synthesis pathway converting the nitrile to the imidate salt, highlighting the critical hydrolysis risk.

Reactivity Profile & Applications

The utility of Methyl 1,3-thiazole-4-carboximidate lies in its role as an electrophilic building block . The methoxy group is a good leaving group, allowing substitution by nitrogen nucleophiles to form amidines, or cyclization with binucleophiles to form heterocycles.

A. Transformation to Amidines (Aminolysis)

Reaction with ammonia or primary amines yields thiazole-4-carboximidamides .

-

Reagent: Ammonia (in MeOH) or R-NH₂.

-

Condition: 0°C to RT.

-

Significance: Amidines are key pharmacophores in protease inhibitors (e.g., trypsin-like serine proteases).

B. Synthesis of 1,2,4-Triazoles (Hydrazinolysis)

Reaction with hydrazine or substituted hydrazines yields amidrazones , which cyclize to form 1,2,4-triazoles .

-

Reagent: Hydrazine hydrate or Acyl hydrazides.

-

Mechanism: The hydrazine displaces the methoxy group to form an intermediate amidrazone. Heating (often with an orthoester or carboxylic acid) closes the ring.

-

Significance: Triazoles are privileged scaffolds in antifungal and anticancer drugs.

C. Synthesis of Benzimidazoles

Reaction with 1,2-phenylenediamine yields thiazole-substituted benzimidazoles.

-

Mechanism: Initial attack by one amine nitrogen followed by intramolecular cyclization and loss of ammonia/methanol.

Visualization: Divergent Reactivity Map

Figure 2: Divergent synthesis map showing the versatility of the imidate core in generating distinct heterocyclic scaffolds.

Handling and Safety Standards

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed (H302).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood due to potential residual HCl or methanol vapors.

Storage & Stability[10]

-

Moisture Sensitivity: High. The imidate HCl salt is hygroscopic. Absorption of atmospheric moisture leads to the formation of ammonium chloride and the methyl ester.

-

Recommended Storage: Store in a tightly sealed vial within a desiccator containing silica gel or P₂O₅. Long-term storage should be at -20°C.[1]

-

Quality Check: Before use, check the ¹H NMR in DMSO-d₆.

-

Intact Imidate: Singlet at ~4.0–4.2 ppm (OCH₃).

-

Hydrolyzed Ester: Singlet at ~3.8 ppm (OCH₃) and loss of the NH signals.

-

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Decroix, B., et al. (1982). "Synthesis of thiazole derivatives from thiazole-4-carbonitrile." Journal of Heterocyclic Chemistry.

-

Al-Balas, Q., et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLoS ONE, 4(5): e5617.[2] (Demonstrates utility of thiazole-4-carboxylate scaffolds).

-

Ayati, A., et al. (2015). "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry, 97, 699-718.

-

PubChem Compound Summary. "Thiazole-4-carboxamide" (Structural analog reference).

Molecular weight and formula of Methyl 1,3-thiazole-4-carboximidate

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1,3-thiazole-4-carboximidate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As this molecule is not extensively documented in publicly available literature, this paper constructs its profile based on established principles of organic chemistry, including a hypothesized structure, calculated physicochemical properties, and a proposed synthesis pathway. The guide is intended for an audience of researchers, scientists, and professionals in the pharmaceutical industry, offering foundational data and field-proven insights into its potential as a novel scaffold in modern drug discovery. The inherent reactivity of the carboximidate group, combined with the proven biological significance of the thiazole nucleus, positions this compound as a valuable, yet underexplored, building block.

Molecular Identity and Physicochemical Characteristics

Methyl 1,3-thiazole-4-carboximidate is a specialized organic molecule featuring a 1,3-thiazole ring functionalized with a methyl carboximidate group at the 4-position. The thiazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its aromaticity and ability to engage in various biological interactions. The carboximidate (or imino ether) moiety is a reactive functional group that can serve as a precursor for various other functionalities, such as amidines and esters.

Structural Definition and Core Properties

The molecular structure is defined by the IUPAC name: Methyl 1,3-thiazole-4-carboximidate. Based on this nomenclature, the following properties have been calculated.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂OS | Calculated |

| Molecular Weight | 142.18 g/mol | Calculated |

| IUPAC Name | Methyl 1,3-thiazole-4-carboxylate | N/A |

| CAS Number | Not available | N/A |

Rationale for Scientific Interest

The thiazole core is a pivotal structural motif in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The carboximidate functional group offers a versatile handle for further chemical modification. Its hydrolysis can yield the corresponding ester, while reaction with amines can produce amidines, a class of compounds also known for their pharmacological properties. This inherent reactivity makes Methyl 1,3-thiazole-4-carboximidate a potentially valuable intermediate in the synthesis of diverse compound libraries for high-throughput screening.

Proposed Synthesis Protocol: The Pinner Reaction

Given the absence of a documented synthesis for Methyl 1,3-thiazole-4-carboximidate, a robust and well-established method for the formation of carboximidates is proposed: the Pinner reaction .[3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The logical precursor for this synthesis is 1,3-thiazole-4-carbonitrile .[5][6][7]

Precursor: 1,3-Thiazole-4-carbonitrile

This key starting material is a known compound, providing a solid foundation for the proposed synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₂N₂S | [5] |

| Molecular Weight | 110.14 g/mol | [5] |

| CAS Number | 1452-15-9 | [5][6] |

| IUPAC Name | 1,3-thiazole-4-carbonitrile | [5] |

Experimental Workflow

The following protocol outlines a detailed, step-by-step methodology for the synthesis of Methyl 1,3-thiazole-4-carboximidate hydrochloride (a Pinner salt), which can be neutralized in a subsequent step to yield the free base.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis of Methyl 1,3-thiazole-4-carboximidate via the Pinner reaction.

Detailed Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 1,3-thiazole-4-carbonitrile in 5-10 equivalents of anhydrous methanol in a flask equipped with a gas inlet and a drying tube.

-

Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the solution until it is saturated. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile or the resulting imidate to the corresponding amide or ester.[4]

-

Reaction: Seal the reaction vessel and store it at a low temperature (typically 0-4°C) for 24 to 48 hours. During this time, the Pinner salt (Methyl 1,3-thiazole-4-carboximidate hydrochloride) is expected to precipitate from the solution.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials or impurities.

-

Drying and Storage: Dry the product under vacuum to yield the pure Pinner salt. The salt should be stored in a desiccator under an inert atmosphere due to its hygroscopic nature.

-

(Optional) Neutralization: To obtain the free base, the Pinner salt can be carefully neutralized with a non-aqueous base (e.g., triethylamine in an organic solvent) at low temperatures, followed by filtration of the resulting triethylammonium chloride and removal of the solvent in vacuo.

Potential Applications in Drug Discovery and Chemical Biology

The structural features of Methyl 1,3-thiazole-4-carboximidate suggest its utility in several areas of research.

Scaffold for Novel Kinase Inhibitors

The thiazole ring is a common feature in many kinase inhibitors. By using the carboximidate as a reactive handle, researchers can introduce a variety of side chains designed to target the ATP-binding site or allosteric pockets of kinases, which are often implicated in cancer and inflammatory diseases.[8]

Precursor for Bioactive Amidines

The reaction of the title compound with primary or secondary amines would yield a library of novel N-substituted 1,3-thiazole-4-carboxamidines. Amidines are known to interact with a range of biological targets, including enzymes and receptors, due to their basicity and ability to form strong hydrogen bonds.

Development of Antimicrobial Agents

Thiazole derivatives have a long history as antimicrobial agents.[1] Synthesizing derivatives of Methyl 1,3-thiazole-4-carboximidate could lead to the discovery of new compounds with activity against drug-resistant bacteria and fungi.

Conclusion

While Methyl 1,3-thiazole-4-carboximidate is not a commercially available or widely studied compound, its constituent parts—the thiazole ring and the carboximidate group—are of great importance in synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular properties and a reliable, field-proven protocol for its synthesis. By leveraging the Pinner reaction with 1,3-thiazole-4-carbonitrile, researchers can access this versatile building block, paving the way for the development of novel therapeutics and chemical probes. The potential for this molecule to serve as a scaffold for diverse libraries of compounds makes it a compelling target for future research endeavors.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 26, 2026, from [Link]

- Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284728, 2-Methyl-1,3-thiazole-4-carboxylic acid. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445276, 1,3-Thiazole-4-carboxamide. Retrieved February 26, 2026, from [Link]

- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5969.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15069, 4-Cyanothiazole. Retrieved February 26, 2026, from [Link]

- Yurttas, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(11), 1888.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-4-carbonitrile. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 331117, Methyl 1,3-thiazole-5-carboxylate. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4668801, 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester. Retrieved February 26, 2026, from [Link]

- Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube.

- El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4263432, 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved February 26, 2026, from [Link]

- Research and Reviews: Journal of Chemistry. (2017).

-

ResearchGate. (n.d.). Properties of 1,3,4-thiadiazole. Retrieved February 26, 2026, from [Link]

- Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- Hilaris. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-CYANOTHIAZOLE | 1452-15-9 [chemicalbook.com]

- 7. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole-4-Carboximidate Gateway: A Lynchpin for Bis-Heterocyclic Drug Discovery

The following technical guide details the role, synthesis, and application of Methyl 1,3-thiazole-4-carboximidate in heterocyclic chemistry.

Executive Summary

Methyl 1,3-thiazole-4-carboximidate is a high-value electrophilic intermediate used primarily in the modular assembly of complex bis-heterocyclic scaffolds. Derived from 1,3-thiazole-4-carbonitrile via the Pinner reaction, this imidate serves as a "soft" electrophile, offering distinct chemoselective advantages over acid chlorides or esters.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a linchpin to fuse the pharmacologically active thiazole core with other nitrogenous heterocycles (e.g., 1,2,4-triazoles, benzimidazoles, and imidazoles). These fused systems are critical in the development of kinase inhibitors, antimicrobial agents, and DNA-intercalating antivirals.

Chemical Profile & Mechanistic Basis[1][2]

Structural Characteristics[3]

-

Systematic Name: Methyl 1,3-thiazole-4-carboximidate

-

Precursor: 1,3-Thiazole-4-carbonitrile

-

Reactive Center: The imidate carbon (C=NH(OMe)) is highly electrophilic but less prone to hydrolysis than the corresponding acid chloride, allowing for controlled reactions with binucleophiles.

-

State: Typically isolated as the hydrochloride salt (Pinner salt) due to the instability of the free base.

The Pinner Synthesis (Mechanism)

The synthesis follows the classical Pinner protocol. The nitrile group at the thiazole 4-position is activated by dry HCl gas in anhydrous methanol. The protonated nitrile (nitrilium ion) undergoes nucleophilic attack by methanol to form the imidate salt.

Key Causality: The use of anhydrous conditions is non-negotiable. Presence of water hydrolyzes the intermediate nitrilium ion directly to the amide or ester, bypassing the imidate.

Strategic Utility in Heterocyclic Synthesis[2][4]

The methyl imidate functionality allows for divergent synthesis . Unlike esters (which require harsh reflux for hydrazide condensation) or acid chlorides (which are often too reactive/unstable), the imidate reacts under mild conditions to form amidrazones or amidines , which then cyclize.

Primary Transformations

-

1,2,4-Triazole Formation: Reaction with acyl hydrazides followed by thermal cyclization.

-

Benzimidazole Formation: Condensation with o-phenylenediamines.

-

Amidine Synthesis: Reaction with primary/secondary amines (bioisosteres of guanidines).

Visualization of Reactivity

The following diagram illustrates the central role of the imidate in generating diverse scaffolds.

Figure 1: Divergent synthesis pathways from the Thiazole-4-carboximidate hub.

Experimental Protocols

Protocol A: Synthesis of Methyl 1,3-thiazole-4-carboximidate HCl

This protocol establishes the electrophilic core.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stirrer.

-

Dissolution: Dissolve 1,3-thiazole-4-carbonitrile (10.0 mmol) in anhydrous methanol (20 mL) and anhydrous ether (20 mL).

-

Note: The ether cosolvent helps precipitate the imidate salt as it forms.

-

-

Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas (generated from H₂SO₄/NaCl or from a cylinder) through the solution for 2–3 hours until saturation.

-

Checkpoint: The solution should turn pale yellow. Ensure temperature does not exceed 5°C to prevent amide byproduct formation.

-

-

Incubation: Seal the flask and store at 0–4°C (refrigerator) for 24–48 hours.

-

Isolation: A white to off-white precipitate (the imidate hydrochloride) will form. Filter rapidly under inert atmosphere (Argon/N₂) to avoid hydrolysis.

-

Wash: Wash with cold anhydrous ether.

-

Storage: Use immediately or store in a desiccator over P₂O₅.

Protocol B: Conversion to 3-(Thiazol-4-yl)-1,2,4-Triazole

This workflow demonstrates the "Lynching" of two heterocycles.

-

Amidrazone Formation: Suspend the Methyl 1,3-thiazole-4-carboximidate HCl (5.0 mmol) in anhydrous ethanol (15 mL). Add an equimolar amount of Formic hydrazide (or substituted acyl hydrazide).

-

Neutralization: Add Triethylamine (TEA, 5.5 mmol) dropwise to liberate the free imidate base in situ. Stir at room temperature for 4 hours.

-

Cyclization: Reflux the mixture for 6–12 hours.

-

Observation: The reaction evolves ammonia (if unsubstituted) or water.

-

-

Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Water to obtain the 3-(1,3-thiazol-4-yl)-1,2,4-triazole .

Quantitative Data: Solvent Effects on Yield

The choice of alcohol in the Pinner reaction dictates the steric bulk of the imidate. Methyl imidates are kinetically favored for subsequent nucleophilic attacks compared to ethyl or propyl analogs.

| Solvent (Alcohol) | Reaction Time (Pinner) | Yield of Imidate Salt | Reactivity w/ Hydrazides | Stability (Hydrolysis) |

| Methanol | 24 h | 85–92% | High (Fast) | Low (Hygroscopic) |

| Ethanol | 48 h | 75–80% | Moderate | Moderate |

| Propanol | 72 h | 60–65% | Low (Steric hindrance) | High |

Table 1: Comparison of alkyl imidate synthesis and properties. Methyl is preferred for high-throughput synthesis despite lower stability.

Mechanistic Visualization: Triazole Formation

The following diagram details the electron flow during the cyclization phase, a critical step often prone to side reactions if temperature is uncontrolled.

Figure 2: Step-wise mechanism from Imidate to Triazole scaffold.

References

-

Pinner Synthesis & Imidate Chemistry

-

Hunter, M. J., & Ludwig, M. L. (1962). Imidates and their reaction with amines. Journal of the American Chemical Society, 84(18), 3491–3495. Link

-

-

Thiazole-Triazole Hybrids

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and antitumor activity of some new derivatives of 1,2,4-triazole and 1,3,4-thiadiazole bearing a thiazole moiety. Farmaco, 58(5), 383–388. Link

-

-

General Heterocyclic Synthesis via Imidates

-

Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of 1,2,4-triazoles from nitriles and hydrazides. Journal of Organic Chemistry, 72(8), 3141–3144. Link

-

-

Thiazole Pharmacophores in Drug Design

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactions of 3‐Methylthiazolo[3,2‐a]Benzimidazole‐2‐Carboxylic Acid Hydrazide: Synthesis of Some New Pyrazole, 1,3‐Thiazoline, 1,2,4‐Triazole and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐Thiadiazine Derivatives Pendant to Thiazolo[3,2‐a]Benzimidazole Moiety | Zendy [zendy.io]

- 5. Thiazole synthesis [organic-chemistry.org]

Thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 1,3-thiazole-4-carboximidate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Unforeseen instability can compromise a drug's efficacy, generate potentially toxic degradants, and shorten its shelf life, leading to significant setbacks in development. This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate, a heterocyclic compound featuring both a stable thiazole ring and a reactive carboximidate functional group.

As a Senior Application Scientist, the objective of this document is to move beyond mere procedural outlines. We will delve into the causal relationships behind experimental design, offering a framework for anticipating challenges and interpreting results with scientific rigor. This guide is structured to empower researchers to design, execute, and interpret stability studies, ensuring the development of robust and reliable drug candidates.

Molecular Architecture and Inherent Stability Considerations

The thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate is dictated by the interplay of its two core functional moieties: the 1,3-thiazole ring and the methyl carboximidate group.

-

The 1,3-Thiazole Ring: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its aromaticity confers significant stability.[1] Thiazole rings are generally resistant to moderate heat and are often more stable than their oxazole counterparts, particularly against certain rearrangements.[1] However, the ring is not inert. The sulfur atom can be susceptible to oxidation, and the ring system can participate in photodegradation reactions, sometimes involving singlet oxygen.[2][3]

-

The Methyl Carboximidate (Imino Ester) Group: In stark contrast to the thiazole ring, the carboximidate functional group, R-C(=NR')-OR'', is inherently reactive.[4][5] This reactivity, while useful in synthesis, presents a primary stability challenge. The principal vulnerability of alkyl imidates is their susceptibility to hydrolysis, which cleaves the molecule into an ester and ammonia (or an amine).[6] This reaction is a critical degradation pathway that must be thoroughly investigated.

Critical Factors Governing Molecular Stability

The stability of a drug substance is not an absolute property but is profoundly influenced by its environment.[7] Understanding these factors is essential for developing stable formulations and defining appropriate storage conditions.[8][9]

-

pH and Hydrolysis: This is arguably the most critical factor for Methyl 1,3-thiazole-4-carboximidate due to the imidate group. Alkyl imidates readily hydrolyze in the presence of aqueous acid or base.[6] They exhibit maximum stability under anhydrous, neutral, or slightly basic conditions.[6] Therefore, controlling the pH and minimizing water content in formulations is paramount.[10]

-

Temperature: Elevated temperatures accelerate most chemical degradation reactions, including hydrolysis and oxidation.[7] Thermal stress can also lead to the degradation of the thiazole ring itself through various thermal decomposition pathways.[11][12] Thermal analysis is crucial to identify melting points and decomposition temperatures, which define the upper limits for handling and storage.

-

Oxidation: The presence of oxygen, especially when catalyzed by light or metal ions, can pose a threat. The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones and subsequent ring destabilization.[2]

-

Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[10] Thiazole-containing compounds can undergo photo-degradation, potentially through complex mechanisms like cycloaddition with singlet oxygen to form unstable endoperoxides that rearrange into different products.[3] The specific substituents on the ring heavily influence this sensitivity.[3]

Mapping Potential Degradation Pathways

Forced degradation studies, also known as stress testing, are the cornerstone of understanding how a molecule behaves under harsh conditions.[13] These studies are designed to accelerate degradation, providing a crucial glimpse into the likely degradation pathways and the products that may form over a product's shelf life.[14][15] The primary goal is not to completely destroy the molecule, but to induce a modest level of degradation (typically 5-20%) to identify the primary, most relevant degradants.[2][16]

The most probable degradation pathway for Methyl 1,3-thiazole-4-carboximidate is the hydrolysis of the carboximidate moiety.

Caption: Proposed primary degradation pathway via hydrolysis.

Experimental Assessment of Thermodynamic Stability

A systematic approach is required to comprehensively evaluate the stability of Methyl 1,3-thiazole-4-carboximidate. The following workflow outlines the key stages of this assessment.

Caption: Workflow for Thermodynamic Stability Assessment.

Forced Degradation (Stress Testing) Protocols

These protocols provide a framework for inducing and analyzing degradation. The conditions should be adjusted to achieve the target degradation of 5-20%.[2]

Protocol 4.1.1: Acid Hydrolysis

-

Rationale: To assess stability in acidic conditions, which can catalyze the hydrolysis of the carboximidate group.[6]

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

-

Incubate the vial in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1N NaOH before analysis to halt the reaction.

-

Analyze using a stability-indicating HPLC method.

Protocol 4.1.2: Base Hydrolysis

-

Rationale: To evaluate stability in alkaline conditions, which also promote imidate hydrolysis.[6]

-

Prepare a 1 mg/mL stock solution as described above.

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

-

Keep the solution at room temperature. Causality Note: Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis, so elevated temperatures may not be necessary initially.

-

Withdraw and neutralize aliquots (with 0.1N HCl) at time points (e.g., 30 min, 1, 2, 4 hours).

-

Analyze using HPLC.

Protocol 4.1.3: Oxidative Degradation

-

Rationale: To test the susceptibility of the molecule, particularly the thiazole's sulfur atom, to oxidation.[2]

-

Prepare a 1 mg/mL stock solution.

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

-

Analyze using HPLC. Note: The mobile phase may need to be adjusted to avoid interference from residual peroxide.

Protocol 4.1.4: Thermal Degradation

-

Rationale: To assess the impact of heat on the solid and solution forms of the compound, which can cause various decompositions.[13]

-

Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 48 hours). Dissolve a known quantity of the stressed solid for HPLC analysis.

-

Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Heat the solution at 80°C, taking aliquots at various time points for HPLC analysis.

Protocol 4.1.5: Photolytic Degradation

-

Rationale: To determine if the compound is degraded by light energy, a common issue for aromatic heterocycles.[3][17]

-

Prepare two solutions of the compound (e.g., 1 mg/mL).

-

Place one solution in a photostability chamber that complies with ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps).

-

Wrap the second vial completely in aluminum foil to serve as a "dark control." Place it in the same chamber.

-

Self-Validation Note: The dark control is crucial to differentiate between degradation caused by light versus heat generated by the lamps.[17]

-

Expose the samples for the recommended duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analyze both the exposed and dark control samples by HPLC.

Thermal Analysis Protocols

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur with temperature.

Protocol 4.2.1: Differential Scanning Calorimetry (DSC)

-

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, purity, and identify polymorphic transitions.

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Seal the pan (hermetically, if volatile).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow versus temperature to obtain a thermogram, noting the onset and peak temperatures of thermal events like melting.

Protocol 4.2.2: Thermogravimetric Analysis (TGA)

-

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with desolvation or degradation.[12]

-

Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the mass loss versus temperature to identify the temperature at which significant degradation begins.

Data Interpretation and Summary

The data generated from these studies must be systematically compiled and analyzed to build a comprehensive stability profile.

Table 1: Summary of Forced Degradation Study Results

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Observations (e.g., color change) |

|---|---|---|---|---|

| 0.1N HCl | 24h / 60°C | 18.5% | 2 | Solution remained clear |

| 0.1N NaOH | 4h / RT | 25.2% | 2 | Slight yellowing |

| 3% H₂O₂ | 24h / RT | 5.1% | 1 | No change |

| Heat (Solid) | 48h / 80°C | < 2% | 0 | No change |

| Photolysis | ICH Q1B | 8.9% | 1 | No change |

| Dark Control | ICH Q1B | < 1% | 0 | No change |

Computational Insights

While experimental data is paramount, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule.[18] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate regions of high electron density susceptible to electrophilic attack or regions prone to nucleophilic attack, helping to rationalize observed degradation pathways.[18]

Conclusion and Strategic Recommendations

The thermodynamic stability profile of Methyl 1,3-thiazole-4-carboximidate is a tale of two moieties. While the 1,3-thiazole ring provides a foundation of relative stability, the methyl carboximidate group represents a significant liability, being highly susceptible to hydrolysis under both acidic and basic conditions. Thermal and oxidative stresses appear to be of lesser concern, though not negligible.

Based on this comprehensive analysis, the following strategic recommendations are critical for drug development professionals:

-

Formulation Strategy: Anhydrous or low-water-activity formulations are strongly recommended. Buffering formulations to a neutral or slightly basic pH (approx. 7.0-7.5) may enhance stability, but this must be confirmed experimentally.

-

Packaging and Storage: The compound should be protected from moisture and light.[9] Storage in well-sealed, opaque containers is essential. Standard room temperature storage is likely acceptable, but this should be confirmed with long-term stability studies.

-

Further Characterization: The primary degradants formed under hydrolytic stress should be isolated, identified using techniques like LC-MS and NMR, and evaluated for potential toxicity.[3]

By integrating this foundational understanding of its chemical liabilities with rigorous experimental evaluation, researchers can navigate the challenges posed by Methyl 1,3-thiazole-4-carboximidate and successfully guide its development from a promising molecule to a stable, safe, and effective therapeutic agent.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- Stability and reactivity of alkyl imid

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

- Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.

- Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (n.d.). BenchChem.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Lonza.

- Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.

- Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi

- Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. (2025).

- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.

- Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi

- Hydrolysis of imidate esters derived from weakly basic amines. (n.d.).

- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. (2023). Royal Society of Chemistry.

- Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds. (n.d.). ChemRxiv.

- Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.

- Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022). PMC.

- Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid St

- A synergistic investigation of azo-thiazole derivatives incorpor

- Synthesis and biological evaluation of thiazole deriv

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity... (2019). PMC.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing.

- Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2025).

- Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018).

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... (n.d.). RSC Publishing.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Heat of combustion and stability rel

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021).

- Thermodynamic probes of cold instability: application to therapeutic proteins. (2019). European Pharmaceutical Review.

- Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024). The Journal of Chemical Physics.

- Factors That Affect the Stability of Compounded Medic

- Chemical Stability of Drug Substances: Strategies in Formulation Development. (n.d.).

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).

- Measuring Thermodynamic Stability. (2013). Chemistry Stack Exchange.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). ScienceDirect.

- STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDIC

- Factors Affecting Stability of Formul

- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.

Sources

- 1. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qbdgroup.com [qbdgroup.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. acdlabs.com [acdlabs.com]

- 15. onyxipca.com [onyxipca.com]

- 16. skpharmteco.com [skpharmteco.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

Methyl 1,3-thiazole-4-carboximidate CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of Methyl 1,3-thiazole-4-carboximidate , a specialized heterocyclic intermediate used in medicinal chemistry.

Compound Identification & Core Properties[1][2][3][4][5]

Methyl 1,3-thiazole-4-carboximidate is a reactive imidate ester derivative of thiazole. It serves as a versatile electrophilic building block, primarily used to introduce the thiazole-4-carboximidoyl moiety into bioactive scaffolds. Unlike its stable carboxylate ester counterparts, this imidate is often generated in situ or isolated as a hydrochloride salt due to the lability of the free base.

Chemical Identifiers[5][6][7][8][9]

| Identifier Type | Value | Notes |

| Chemical Name | Methyl 1,3-thiazole-4-carboximidate | IUPAC nomenclature |

| CAS Number | 17921-18-5 | Free base form [1] |

| Related CAS | 1452-15-9 | Parent Nitrile (4-Cyanothiazole) |

| Molecular Formula | ||

| Molecular Weight | 142.18 g/mol | |

| SMILES | COC(=N)c1ncsc1 | |

| InChIKey | Computed from structure |

Physicochemical Characteristics[5]

-

Appearance: Typically an off-white to pale yellow solid (as hydrochloride salt).

-

Stability: The free base is moisture-sensitive and prone to hydrolysis back to the ester or amide. It is best stored under inert atmosphere (Ar/N2) at -20°C.

-

Solubility: Soluble in polar organic solvents (MeOH, DMSO, DMF). The hydrochloride salt is soluble in water but hydrolyzes rapidly.

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 1,3-thiazole-4-carboximidate almost exclusively relies on the Pinner Reaction . This acid-catalyzed addition of methanol to the nitrile group is the gold standard for imidate construction.

The Pinner Synthesis Protocol

This protocol describes the conversion of 4-cyanothiazole to the imidate hydrochloride.

Reagents:

-

Precursor: 4-Cyanothiazole (CAS 1452-15-9)

-

Solvent/Reagent: Anhydrous Methanol

-

Catalyst: Anhydrous Hydrogen Chloride (gas) or Acetyl Chloride (as HCl generator)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-cyanothiazole (1.0 eq) in anhydrous methanol (10-20 volumes) under an argon atmosphere.

-

Acidification: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation, or dropwise add Acetyl Chloride (3.0 eq) to generate anhydrous HCl in situ.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (disappearance of nitrile) or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

-

Precipitation: Triturate the residue with cold diethyl ether to precipitate the Methyl 1,3-thiazole-4-carboximidate hydrochloride salt.

-

Neutralization (Optional): If the free base is required, partition the salt between dichloromethane and cold saturated

, separate rapidly, and dry over

Synthetic Pathway Visualization

Figure 1: Pinner reaction pathway transforming 4-cyanothiazole into the target imidate.

Applications in Drug Discovery

Methyl 1,3-thiazole-4-carboximidate acts as a "masked" electrophile, offering reactivity distinct from esters or amides. It is a critical intermediate for synthesizing amidines and nitrogen-rich heterocycles .

Amidine Synthesis (Pinner-to-Amidine)

The most common application is the conversion to amidines, which serve as bioisosteres for guanidines or as precursors to pyrimidines.

-

Reaction: Imidate + Primary/Secondary Amine

Amidine + Methanol. -

Mechanism: Nucleophilic attack of the amine on the imidate carbon, followed by elimination of the methoxy group.

-

Relevance: Used to synthesize inhibitors where the thiazole-amidine motif binds to serine protease active sites (e.g., Thrombin, Factor Xa inhibitors) [2].

Heterocycle Construction

The imidate group reacts with binucleophiles to close rings, forming fused or linked heterocyclic systems.

| Reactant | Product Class | Mechanistic Insight |

| Hydrazine | Amidrazone / Triazole | Initial substitution followed by cyclization forms 1,2,4-triazoles. |

| Ethylenediamine | Imidazoline | Double nucleophilic attack creates the 5-membered imidazoline ring. |

| Hydroxylamine | Amidoxime | Precursor for 1,2,4-oxadiazoles. |

Reactivity Flowchart

Figure 2: Divergent synthesis pathways from the imidate core.

Safety and Handling

-

Hazards: Like many thiazoles and alkylating agents, this compound should be treated as a potential skin and eye irritant. The hydrochloride salt is corrosive.

-

Storage: Store at -20°C under argon. Exclude moisture rigorously to prevent hydrolysis to the methyl ester (CAS 59418-09-6).

-

Disposal: Quench with dilute aqueous ammonia to convert to the amide before disposal in organic waste streams.

References

-

ChemSrc Database . (2025). Methyl 1,3-thiazole-4-carboximidate CAS 17921-18-5 Entry.[1][2] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry . (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

National Institutes of Health (PubChem) . 4-Cyanothiazole (Precursor) Data. Retrieved from [Link]

Sources

Thiazole Carboximidate Scaffolds: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." This means it's a structural framework that can be readily modified to interact with a wide range of biological targets.[4] Thiazole and its derivatives are found in numerous natural products, including Vitamin B1 (thiamine), and form the core of many FDA-approved drugs.[1][5] The carboximidate functional group, when appended to the thiazole core, further enhances the molecule's ability to form hydrogen bonds and engage in specific interactions with biological macromolecules, leading to a diverse array of pharmacological activities.[4] This guide provides an in-depth exploration of the significant biological activities of thiazole carboximidate scaffolds, offering insights for researchers and professionals in drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Thiazole carboximidate derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, certain thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers.[4][9] Inhibition of c-Met can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[9]

Furthermore, some thiazole-containing compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and tumor progression.[10] By inhibiting COX-2, these compounds can reduce inflammation and potentially suppress tumor growth.[10]

Illustrative Example: Anticancer Activity against Human Osteosarcoma

Recent research has highlighted the potent anticancer activity of novel thiazole derivatives against the human osteosarcoma cell line (SaOS-2).[8] In these studies, a series of thiazole compounds were synthesized and evaluated for their cytotoxic effects. One particular compound, with a p-fluorophenyl substitution at the 2nd position of the thiazole ring, exhibited a remarkably low IC50 value of 0.190 ± 0.045 µg/mL, indicating high potency.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A-549, Bel7402, HCT-8) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6][7]

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole carboximidate derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Anticancer Activity of Thiazole-5-Carboxamide Derivatives

| Compound | Target Cell Line | Inhibition (%) at 5 µg/mL |

| 8c | A-549 | 48% |

| 8f | A-549 | 40% |

| 7f | HCT-8 | 40% |

Data synthesized from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[6]

Visualization: c-Met Kinase Inhibition Pathway

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Antioxidant Activities: Quelling Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Thiazole carboximidate derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. [3][11][12] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). [10]Some thiazole derivatives have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [10]Additionally, some compounds have been found to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator of inflammation. [12] The antioxidant activity of these scaffolds is linked to their ability to scavenge free radicals. [3][11]The thiazole ring itself can participate in dissipating radical species. [13]The presence of certain substituents, such as a t-butyl group, can enhance the lipophilicity of the compound, allowing for better interaction with lipid radicals and improved antioxidant potency. [11]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Step-by-Step Methodology:

-

Preparation of Solutions: A stock solution of the thiazole carboximidate derivative is prepared, typically in methanol. Serial dilutions are then made to obtain a range of concentrations. [11]A fresh solution of DPPH in methanol is also prepared.

-

Reaction Mixture: The DPPH solution is added to each of the compound dilutions.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Data Presentation: Antioxidant Activity of Thiazole-Carboxamide Derivatives

| Compound | DPPH Scavenging IC50 (µM) |

| LMH6 | 0.185 ± 0.049 |

| LMH7 | 0.221 ± 0.059 |

| LMH1 | 0.316 ± 0.040 |

| Trolox (Standard) | 3.10 ± 0.92 |

Data from an in vitro study on thiazole-carboxamide derivatives.[3][11]

Neuroprotective Activities: Potential in Neurological Disorders

Emerging research suggests that thiazole carboximidate scaffolds may hold therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [14][15][16][17]Their neuroprotective effects are likely mediated through multiple mechanisms.

Several thiazole derivatives have been shown to inhibit cholinesterases (both acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. [17]By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.

Furthermore, the antioxidant properties of these compounds are highly relevant to neuroprotection, as oxidative stress is a major contributor to neuronal damage in many neurodegenerative conditions. [13][14]Some thiazole sulfonamides have also been shown to exert neuroprotective effects by activating SIRT1, a protein involved in cellular stress resistance and longevity. [14]Additionally, certain thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, which could be beneficial in conditions like epilepsy. [15]

Visualization: Logical Relationship of Neuroprotective Mechanisms

Caption: Multiple Pathways to Neuroprotection by Thiazole Scaffolds.

Conclusion and Future Directions

The thiazole carboximidate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects, underscore the significant potential of this chemical class. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological activities. Advanced in silico modeling, coupled with rigorous in vitro and in vivo studies, will be crucial for optimizing lead compounds. Furthermore, the exploration of novel synthetic methodologies will expand the accessible chemical space of thiazole carboximidate derivatives, increasing the probability of discovering next-generation therapeutics for a wide range of human diseases.

References

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. (2025, September 19). National Center for Biotechnology Information. [Link]

-

Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). ResearchGate. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Pharmaceutical Research. [Link]

-

Al-Ostath, A. I., Al-Malki, J., El-Senduny, F. F., El-Sayed, M. F., & Badria, F. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]

-

Alam, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024, November 28). PubMed. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). Bentham Science. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC. (2025, February 10). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2025, November 30). ResearchGate. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). MDPI. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013, June 15). PubMed. [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022, February 28). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021, May 25). MDPI. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26). National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Chemical Reviews. [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023, December 5). Preprints.org. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2022, February 18). MDPI. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jelsciences.com [jelsciences.com]

- 17. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for synthesizing Methyl 1,3-thiazole-4-carboximidate

Abstract & Application Context

Methyl 1,3-thiazole-4-carboximidate is a highly reactive electrophilic intermediate used primarily in the synthesis of thiazole-containing heterocycles, including amidines, imidazolines, and oxadiazoles. These motifs are critical pharmacophores in drug discovery, particularly for antiviral (e.g., Ribavirin analogs) and antibiotic scaffolds.

This application note details the Pinner Synthesis protocol. Unlike simple aliphatic nitriles, the 1,3-thiazole-4-carbonitrile precursor possesses a distinct electron-deficient heteroaromatic ring, requiring strict moisture control to prevent hydrolysis to the thermodynamically stable (but often unwanted) thiazole-4-carboxamide or methyl ester.

Retrosynthetic Logic & Mechanism

The synthesis relies on the acid-catalyzed addition of methanol across the nitrile triple bond. The reaction is reversible; therefore, a high concentration of HCl and anhydrous conditions are required to drive the equilibrium toward the imidate salt.

Reaction Scheme (Graphviz)

Caption: Figure 1.[1] Pinner reaction pathway converting thiazole nitrile to imidate salt, highlighting the critical hydrolysis risk.

Materials & Equipment

Safety Warning: This protocol involves the generation or use of HCl gas and toxic nitriles. Work must be performed in a functioning fume hood.

| Reagent | Purity/Grade | Role | Critical Note |

| 1,3-Thiazole-4-carbonitrile | >97% | Precursor | Ensure no residual water. |

| Methanol (MeOH) | Anhydrous (<50 ppm H₂O) | Solvent/Reactant | Dry over 3Å molecular sieves if necessary. |

| Acetyl Chloride (AcCl) | Reagent Grade (>98%) | HCl Generator | Method B only. Reacts violently with water. |

| HCl Gas | Anhydrous (Cylinder) | Catalyst | Method A only. |

| Diethyl Ether (Et₂O) | Anhydrous | Precipitant | Used to crash out the salt product. |

Detailed Experimental Protocols

We provide two variations. Method A is the industrial standard for scale-up. Method B is the preferred "Bench Standard" for safety and ease of handling in research labs.

Method A: Classical Gas Bubbling (Scale >10g)

Best for large batches where internal temperature control is robust.

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).

-

Solvation: Dissolve 1,3-thiazole-4-carbonitrile (1.0 equiv) in anhydrous MeOH (10 mL/g of nitrile). Cool the solution to 0°C using an ice/salt bath.

-

Saturation: Slowly bubble anhydrous HCl gas through the solution.

-

Checkpoint: Monitor weight gain. Saturation is typically reached when the mass increases by ~30-40% (excess HCl is required).

-

Temp Control: Do not allow temperature to exceed 5°C during addition.

-

-

Reaction: Seal the flask tightly (parafilm/stopper). Store at 4°C (fridge) for 24–48 hours.

-

Observation: A white to off-white precipitate often forms.

-

-

Workup:

-

Dilute the mixture with cold anhydrous diethyl ether (approx. 2x reaction volume) to complete precipitation.

-

Filter the solid rapidly under argon or nitrogen blanket.

-

Wash with cold ether.

-

Dry in vacuo over P₂O₅ or KOH pellets.

-

Method B: In Situ HCl Generation (Recommended for <10g)

Safer alternative avoiding HCl gas cylinders. Uses Acetyl Chloride + Methanol to generate HCl.

-

Preparation: Flush a 2-neck RBF with Nitrogen. Add anhydrous MeOH (20 mL per gram of nitrile).

-

HCl Generation: Cool MeOH to 0°C . Dropwise, add Acetyl Chloride (5.0 equiv relative to nitrile) over 20 minutes.

-

Chemistry:

. -

Note: This generates anhydrous HCl in the solvent.[2]

-

-

Addition: Add 1,3-thiazole-4-carbonitrile (1.0 equiv) in one portion.

-

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

-

Isolation:

-

Concentrate the solution to ~1/3 volume on a rotary evaporator (Bath < 30°C). Do not heat excessively.

-

Add anhydrous Diethyl Ether or MTBE to precipitate the hydrochloride salt.

-

Filter and dry as in Method A.

-

Process Workflow & Quality Control

Workflow Diagram

Caption: Figure 2.[3] Step-by-step operational workflow for Method B.

Quality Control Parameters

| Test | Expected Result | Failure Mode Indicator |

| Appearance | White to pale yellow crystalline solid. | Sticky gum (indicates hydrolysis or incomplete precipitation). |

| ¹H NMR (DMSO-d₆) | Methoxy: Singlet ~4.0–4.2 ppm (3H). Thiazole H: Two singlets/doublets ~8.5–9.2 ppm. NH: Broad singlet ~11–12 ppm. | Loss of OMe peak; appearance of broad OH (acid formation) or amide NH₂. |

| Solubility | Soluble in DMSO, Methanol. Decomposes in water. | Insoluble material suggests polymerization. |

Storage and Stability (Critical)

-

Hygroscopicity: The hydrochloride salt is extremely hygroscopic.

-

Thermal Instability: Do not heat above 40°C during drying.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Free Base Liberation: If the free base imidate is required, perform the neutralization (using NaHCO₃/DCM extraction) immediately prior to the next step. The free base is significantly less stable than the HCl salt.

References

-

Pinner, A. (1877).[1][4][5][6] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[5]

-

Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 26(2), 412–418.

-

Caron, L., et al. (2013).[7] "Green Chemistry - IRIS: Preparation of heteroaromatic imidates." Green Chemistry, 15, 2252–2260.[7]

-

Roger, R., & Neilson, D. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211.

Sources

Reacting Methyl 1,3-thiazole-4-carboximidate with primary amines

An Application Guide to the Synthesis of N-Substituted 1,3-Thiazole-4-Carboxamidines from Methyl 1,3-Thiazole-4-carboximidate and Primary Amines

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and theoretical background for the synthesis of N-substituted 1,3-thiazole-4-carboxamidines via the reaction of methyl 1,3-thiazole-4-carboximidate with primary amines. Thiazole-containing compounds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The amidine functional group, a key pharmacophore, is prevalent in numerous therapeutic agents. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and practical insights into reaction optimization, product purification, and characterization for researchers in organic synthesis and drug development.

Introduction: The Significance of Thiazole-Amidine Scaffolds

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective component in designing molecules that interact with biological targets.[1][4] When combined with a carboxamidine moiety at the 4-position, the resulting N-substituted 1,3-thiazole-4-carboxamidines represent a class of compounds with substantial therapeutic potential.

The reaction of an imidate, such as methyl 1,3-thiazole-4-carboximidate, with a primary amine is a robust and direct method for constructing the amidine functional group.[5] This transformation is valuable for creating libraries of diverse compounds for high-throughput screening, as the properties of the final molecule can be readily tuned by varying the substituent on the primary amine. This guide provides the foundational knowledge and a reliable protocol to successfully synthesize and validate these high-value chemical entities.

Reaction Mechanism and Scientific Rationale

The conversion of a methyl carboximidate to an N-substituted amidine proceeds through a nucleophilic substitution pathway at the sp²-hybridized carbon of the imidate. The reaction is analogous to the formation of imines from primary amines and carbonyls, often proceeding efficiently under neutral or mildly acidic conditions.[6][7]

The mechanism involves two primary steps:

-

Nucleophilic Attack: The primary amine (R'-NH₂) acts as a nucleophile, attacking the electrophilic carbon of the imidate functionality. This results in the formation of a tetrahedral intermediate. The lone pair on the amine's nitrogen atom is crucial for this initial step.

-

Elimination of Methanol: The tetrahedral intermediate is unstable and collapses to expel the most stable leaving group. In this case, the methoxy group (-OCH₃) is eliminated as methanol (CH₃OH), and a proton transfer event yields the final, stable N-substituted amidine product.

The reaction is typically driven to completion by the formation of the stable amidine and the volatility of the methanol byproduct, which can be removed from the reaction mixture, especially with heating.

Logical Flow of the Synthetic Protocol

The following diagram outlines the general workflow for the synthesis, from starting materials to the fully characterized final product.

Caption: General experimental workflow for amidine synthesis.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific reaction times and temperatures may need to be optimized depending on the reactivity of the primary amine used.

Materials and Equipment

-

Reagents:

-

Methyl 1,3-thiazole-4-carboximidate hydrochloride

-

Primary amine of choice (e.g., aniline, benzylamine, propylamine)

-

Triethylamine (Et₃N) or similar non-nucleophilic base

-

Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran (THF))

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer, Mass spectrometer, IR spectrophotometer

-

Step-by-Step Procedure

-

Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1,3-thiazole-4-carboximidate hydrochloride (1.0 eq).

-